molecular formula C16H16BrNO2 B8563017 4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde CAS No. 646519-96-2

4-[2-Bromo-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde

Cat. No. B8563017
M. Wt: 334.21 g/mol
InChI Key: CUFLLUWJNMJEEK-UHFFFAOYSA-N
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Patent
US07863300B2

Procedure details

To a stirred solution of 0.67 g (0.0055 mol) p-hydroxy benzaldehyde and 0.237 g (0.0098 mol) sodium hydride in 10 mL DMF, 1 g (0.0034 mol) 2-bromo-[5-ethyl-2-pyridyl]-ethyl bromide dissolved in 10 mL of Do was added at 10-15° C. Reaction mixture was stirred for 1 hr at 25-30° C. and further warmed at 75-80° C. for 24 br. After subsequent work-up crude product was obtained which on purification gave titled compound, Yield of the product was 0.068 g (6%). The product obtained was characterized by satisfactory mass.
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[H-].[Na+].[Br:12][CH:13]([C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH3:23])=[CH:18][N:17]=1)[CH2:14]Br>CN(C=O)C>[Br:12][CH:13]([C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH3:23])=[CH:18][N:17]=1)[CH2:14][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0.237 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC(CBr)C1=NC=C(C=C1)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hr at 25-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 10-15° C
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
further warmed at 75-80° C. for 24 br
CUSTOM
Type
CUSTOM
Details
After subsequent work-up crude product was obtained which
CUSTOM
Type
CUSTOM
Details
on purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(COC1=CC=C(C=O)C=C1)C1=NC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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